molecular formula C12H14N4O2S B1211985 2-[[1-(2-Methoxyethyl)-5-tetrazolyl]thio]-1-phenylethanone

2-[[1-(2-Methoxyethyl)-5-tetrazolyl]thio]-1-phenylethanone

Cat. No.: B1211985
M. Wt: 278.33 g/mol
InChI Key: MTGZYYXSGZDLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(2-methoxyethyl)-5-tetrazolyl]thio]-1-phenylethanone is an aromatic ketone.

Scientific Research Applications

X-ray and Theoretical Studies

Research involving similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone, has focused on their crystal structures. Utilizing X-ray diffraction and Density Functional Theory (DFT), studies have investigated molecular geometry, including bond lengths, angles, and HOMO-LUMO (highest occupied molecular orbital - lowest unoccupied molecular orbital) calculations, providing a basis for understanding the physical and chemical properties of these compounds (Ustabaş et al., 2017).

Synthesis and Characterization

The synthesis and characterization of structurally related compounds, such as (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, have been documented. These studies emphasize the synthesis process, structural analysis using techniques like NMR and IR spectroscopy, and elemental analysis, crucial for understanding the compound's molecular structure (Wurfer & Badea, 2021).

Molecular and Crystal Structures

Investigations into related compounds, such as 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione, have included studies of their molecular and crystal structures using X-ray diffraction analysis. This research helps in understanding the spatial arrangement of atoms in the compound and how it influences its physical and chemical properties (Askerov et al., 2019).

Synthesis and Anticandidal Activity

Studies on tetrazole derivatives, such as the synthesis of 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, have been explored for their biological activity, including anticandidal properties. These studies provide insights into potential therapeutic applications and the relationships between molecular structure and biological activity (Kaplancıklı et al., 2014).

Photophysical Properties

Research on compounds like 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones has focused on their electronic properties. Experimental and theoretical studies on their electronic absorption spectra in various solvents provide valuable information on their photophysical properties, which could have implications in fields like material science (Rayat et al., 2009).

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)tetrazol-5-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C12H14N4O2S/c1-18-8-7-16-12(13-14-15-16)19-9-11(17)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

MTGZYYXSGZDLSZ-UHFFFAOYSA-N

SMILES

COCCN1C(=NN=N1)SCC(=O)C2=CC=CC=C2

Canonical SMILES

COCCN1C(=NN=N1)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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